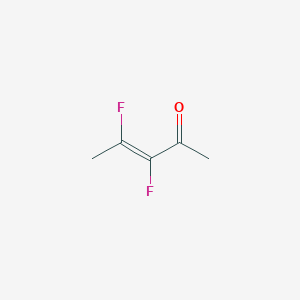
3-Penten-2-one, 3,4-difluoro-, (3E)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3,4-Difluoro-3-pentene-2-one is an organic compound characterized by the presence of two fluorine atoms and a double bond in its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (E)-3,4-Difluoro-3-pentene-2-one typically involves the fluorination of a suitable precursor. One common method is the reaction of 3-pentene-2-one with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of (E)-3,4-Difluoro-3-pentene-2-one may involve continuous flow processes to ensure consistent quality and yield. The use of advanced fluorination techniques and catalysts can enhance the efficiency of the synthesis, making it more cost-effective and scalable.
Analyse Chemischer Reaktionen
Types of Reactions: (E)-3,4-Difluoro-3-pentene-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated fluorinated compounds.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the double bond.
Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atoms under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce saturated fluorinated hydrocarbons.
Wissenschaftliche Forschungsanwendungen
(E)-3,4-Difluoro-3-pentene-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound’s unique properties make it a useful probe in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Fluorinated compounds often exhibit enhanced biological activity and metabolic stability, making (E)-3,4-Difluoro-3-pentene-2-one a potential candidate for drug development.
Industry: The compound can be used in the production of specialty chemicals and advanced materials with unique properties.
Wirkmechanismus
The mechanism of action of (E)-3,4-Difluoro-3-pentene-2-one involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, leading to altered biological activity. The double bond in the structure allows for potential interactions with nucleophiles, facilitating various biochemical reactions.
Vergleich Mit ähnlichen Verbindungen
3,4-Difluoro-3-pentene-2-ol: Similar structure but with a hydroxyl group instead of a ketone.
3,4-Difluoro-3-pentene-2-amine: Contains an amine group, offering different reactivity and applications.
3,4-Difluoro-3-pentene-2-thiol: Features a thiol group, which can participate in unique chemical reactions.
Uniqueness: (E)-3,4-Difluoro-3-pentene-2-one stands out due to its ketone functionality, which provides distinct reactivity compared to its analogs
Eigenschaften
CAS-Nummer |
108642-84-8 |
|---|---|
Molekularformel |
C5H6F2O |
Molekulargewicht |
120.1 g/mol |
IUPAC-Name |
(E)-3,4-difluoropent-3-en-2-one |
InChI |
InChI=1S/C5H6F2O/c1-3(6)5(7)4(2)8/h1-2H3/b5-3+ |
InChI-Schlüssel |
HSVZGXGFJZETGV-HWKANZROSA-N |
SMILES |
CC(=C(C(=O)C)F)F |
Isomerische SMILES |
C/C(=C(/C(=O)C)\F)/F |
Kanonische SMILES |
CC(=C(C(=O)C)F)F |
Synonyme |
3-Penten-2-one, 3,4-difluoro-, (3E)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















